2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide 2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8644699
InChI: InChI=1S/C17H15BrN2O3S/c1-10-3-6-14(12(18)7-10)23-9-16(21)20-17-19-13-5-4-11(22-2)8-15(13)24-17/h3-8H,9H2,1-2H3,(H,19,20,21)
SMILES: CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Br
Molecular Formula: C17H15BrN2O3S
Molecular Weight: 407.3 g/mol

2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC8644699

Molecular Formula: C17H15BrN2O3S

Molecular Weight: 407.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C17H15BrN2O3S
Molecular Weight 407.3 g/mol
IUPAC Name 2-(2-bromo-4-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H15BrN2O3S/c1-10-3-6-14(12(18)7-10)23-9-16(21)20-17-19-13-5-4-11(22-2)8-15(13)24-17/h3-8H,9H2,1-2H3,(H,19,20,21)
Standard InChI Key SISWJDHBEUVXEY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Br
Canonical SMILES CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name delineates its core structure:

  • A benzothiazole moiety substituted with a methoxy group at position 6 and an ylidene group at position 2, forming the (2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene fragment.

  • An acetamide bridge linking the benzothiazole to a 2-bromo-4-methylphenoxy group.

The (2E) designation specifies the trans configuration of the double bond in the ylidene group, critical for molecular geometry and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₄BrN₂O₃SDerived
Molecular Weight414.28 g/molCalculated
Key Functional GroupsBromophenoxy, Methoxybenzothiazole, Acetamide

Synthesis and Chemical Reactivity

Synthetic Pathways

Patent EP3181555B1 outlines methods for analogous benzothiazole derivatives, involving:

  • Cyclization of thiourea intermediates with α-haloketones to form the benzothiazole core .

  • Nucleophilic substitution to introduce the 2-bromo-4-methylphenoxy group via reaction between bromophenol and chloroacetamide precursors .

  • Ylidene formation through deprotonation and oxidation of the thiazole ring, stabilized by the methoxy substituent .

Optimization Challenges

  • Regioselectivity: Bromine’s steric bulk necessitates careful control during phenoxy group attachment to avoid para/meta byproducts .

  • Stability: The ylidene group’s sensitivity to hydrolysis mandates anhydrous conditions .

Physicochemical Properties

Solubility and Stability

  • Lipophilicity: LogP ≈ 3.1 (predicted), indicating moderate membrane permeability .

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents .

  • Thermal Stability: Decomposition observed above 200°C, consistent with benzothiazole analogs .

Spectroscopic Characterization

  • NMR: δ 7.8–6.8 ppm (aromatic protons), δ 2.4 ppm (methyl group), δ 4.1 ppm (methoxy) .

  • MS: Molecular ion peak at m/z 414.1 (M+H⁺) .

Future Research Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolic stability.

  • Target Validation: Screen against HIV integrase and related enzymes .

  • Analog Development: Explore substituent effects on potency and selectivity .

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